molecular formula C10H11F3O3 B1404393 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione CAS No. 893842-26-7

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione

Cat. No. B1404393
M. Wt: 236.19 g/mol
InChI Key: JJHINZWDUKGUIS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione is a chemical compound . It contains a total of 27 bonds, including 16 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 six-membered ring, and 3 aliphatic ketones .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione is characterized by a total of 27 bonds. These include 16 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 six-membered ring, and 3 aliphatic ketones .

Scientific Research Applications

Chemical Reactions and Structures

5,5-Dimethylcyclohexane-1,3-dione (dimedone), a derivative of cyclohexane-1,3-dione, shows unique behavior in reactions with nitro-olefins to produce hydroxyiminobenzofuran-4(5H)-ones, a new class of butenolide derivatives with a 2-hydroxyimino-substituent (Ansell, Moore, & Nielsen, 1971). Additionally, the reaction of dimedone with Cl2Si(CMe3)2 in the presence of triethylamine produces bis(1-cyclohexene-3-on-1-oxy)dit butylsilanes (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007).

Organic Synthesis

In organic synthesis, dimedone and its derivatives have been employed in various reactions. For example, the reaction of 5,5-dimethyl-2-[(3-fluoro- and 4-fluoro)benzoyl]cyclohexane-1,3-diones with primary and secondary amines leads to the formation of exocyclic enamine derivatives (Khlebnikova, Isakova, & Lakhvich, 2011). Additionally, the synthesis of tetra- and pentasubstituted benzenes from dimedone and derivatives has been explored, highlighting its versatility in producing complex organic molecules (Nelson & Nelson, 1992).

Crystal Structure Analysis

The crystal structure of 2,5-bis(trifluoroacetyl)cyclohexane-1,4-dione demonstrates its potential in structure determination and analysis, providing insights into molecular interactions and configurations (Sevenard, Kazakova, Schoth, Lork, & Röschenthaler, 2011).

Synthesis of Heterocycles and Pharmaceuticals

Dimedone is instrumental in synthesizing various heterocycles, crucial for pharmaceutical applications. For instance, its reaction with DMF-DMA and phenyl hydrazines leads to 6,7-dihydro-1H-indazol-4(5H)-ones (Gautam & Chaudhary, 2014). Similarly, its combination with aliphatic nitro-olefins forms 3-acylfurans, showing the compound's adaptability in synthesizing diverse organic structures (Yanami, Ballatore, Miyashita, Kato, & Yoshikoshi, 1979).

properties

IUPAC Name

5,5-dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c1-9(2)3-5(14)7(6(15)4-9)8(16)10(11,12)13/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHINZWDUKGUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743308
Record name 5,5-Dimethyl-2-(trifluoroacetyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione

CAS RN

893842-26-7
Record name 5,5-Dimethyl-2-(trifluoroacetyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kim, H Song, SB Park - 2010 - Wiley Online Library
A divergent strategy for the regioselective and orthogonal synthesis of complementary regioisomers of N‐alkyl‐3‐substituted‐tetrahydroindazolones 3 and 4 was achieved from Boc‐…

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